molecular formula C19H22N2O2 B11685230 2-(3,4-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine

2-(3,4-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine

Cat. No.: B11685230
M. Wt: 310.4 g/mol
InChI Key: LJLXXXWHGNBLGU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine is a complex organic compound that features both an indole and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine typically involves the coupling of an indole derivative with a dimethoxyphenyl derivative. One common method involves the use of a hydrazine-directed C–H functionalization pathway, which allows for the coupling of phenylhydrazines with alkynylcyclobutanols under mild reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the synthetic routes used in laboratory settings. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole and dimethoxyphenyl groups allow it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-2-(1H-indol-3-yl)-ethylamine
  • 2-(3,4-Dimethoxyphenyl)-N-(1H-indol-2-ylmethyl)ethanamine

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine

InChI

InChI=1S/C19H22N2O2/c1-22-18-8-7-14(11-19(18)23-2)9-10-20-12-15-13-21-17-6-4-3-5-16(15)17/h3-8,11,13,20-21H,9-10,12H2,1-2H3

InChI Key

LJLXXXWHGNBLGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CNC3=CC=CC=C32)OC

Origin of Product

United States

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